molecular formula C11H12N8 B7700025 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole

5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole

Cat. No. B7700025
M. Wt: 256.27 g/mol
InChI Key: YZTIWQVWLKPABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a tetrazole derivative that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or pathways in cancer cells or bacteria, leading to their death. Additionally, its fluorescent properties make it a useful tool for detecting nitric oxide in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacteria, it has been shown to inhibit bacterial growth and disrupt biofilm formation. Additionally, its fluorescent properties make it a useful tool for detecting nitric oxide in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cancer cell growth and bacterial growth, and its fluorescent properties for detecting nitric oxide. However, its limitations include its limited solubility in water, which may affect its bioavailability and its potential toxicity, which may require further studies to determine its safety for use in humans.

Future Directions

There are several future directions for 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole. One direction is to further study its mechanism of action in cancer cells and bacteria to better understand how it inhibits their growth. Another direction is to explore its potential use as a fluorescent probe for detecting other molecules in biological systems. Additionally, further studies are needed to determine its safety and efficacy for use in humans.

Synthesis Methods

The synthesis of 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole involves the reaction between 2-phenyl-1-(1H-tetrazol-5-yl)ethanamine and 2-bromo-5-methyl-1H-tetrazole. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting compound is purified using column chromatography, and the final product is obtained as a white solid.

Scientific Research Applications

5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole has potential applications in various fields of scientific research. It has been studied for its anticancer activity, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antimicrobial activity, where it has shown activity against various bacterial strains. Additionally, it has been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.

properties

IUPAC Name

5-methyl-1-[2-phenyl-1-(2H-tetrazol-5-yl)ethyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N8/c1-8-12-17-18-19(8)10(11-13-15-16-14-11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTIWQVWLKPABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(CC2=CC=CC=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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